REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([N+:14]([O-:16])=[O:15])=[CH:7][N:6]=1.[Cl-].[NH4+]>CO>[CH3:1][O:2][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([N+:14]([O-:16])=[O:15])=[CH:7][N:6]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
Washing with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
DISTILLATION
|
Details
|
distilling under reduced pressure (bath temp. 40°-60° C., 40-20 mmHg)
|
Type
|
CUSTOM
|
Details
|
yielded yellow crystals, which
|
Type
|
CUSTOM
|
Details
|
were recrystallized from methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 91.8 mmol | |
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |